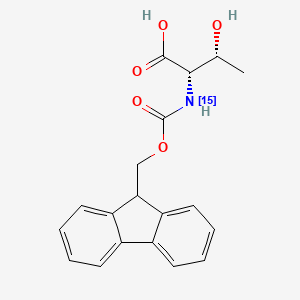
Fmoc-thr-OH-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-thr-OH-15N: is a derivative of threonine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-thr-OH-15N involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The nitrogen-15 labeling is typically introduced during the synthesis of threonine itself or by using nitrogen-15 labeled ammonia or other nitrogen sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling with nitrogen-15 is achieved using isotopically enriched nitrogen sources .
化学反应分析
Types of Reactions: Fmoc-thr-OH-15N undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Major Products:
科学研究应用
Chemistry: Fmoc-thr-OH-15N is widely used in solid-phase peptide synthesis (SPPS) for the preparation of isotopically labeled peptides. These labeled peptides are essential for studying protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to synthesize labeled peptides that can be incorporated into proteins. This allows researchers to study protein-protein interactions, enzyme mechanisms, and protein folding .
Medicine: Isotopically labeled peptides synthesized using this compound are used in medical research to develop diagnostic tools and therapeutic agents. These peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .
Industry: In the pharmaceutical industry, this compound is used to produce labeled peptides for drug development and quality control. These peptides help in understanding the pharmacokinetics and pharmacodynamics of new drugs .
作用机制
The primary function of Fmoc-thr-OH-15N in peptide synthesis is to protect the amino group of threonine during the assembly of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting the peptide chain . This selective deprotection allows for the stepwise addition of amino acids to form the desired peptide sequence .
相似化合物的比较
Fmoc-Ser-OH-15N: Similar to Fmoc-thr-OH-15N but derived from serine.
Fmoc-Val-OH-15N: Derived from valine and used in peptide synthesis.
Fmoc-Gly-OH-15N: Derived from glycine and used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides that require specific structural features .
属性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UGFDDMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
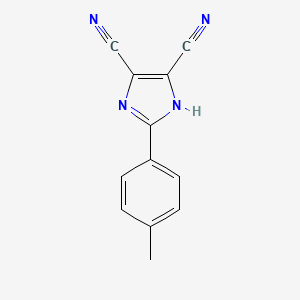
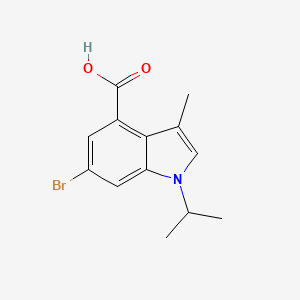
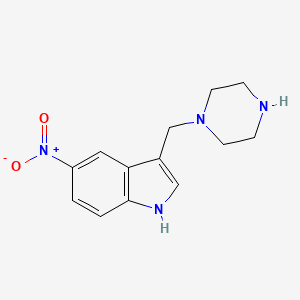
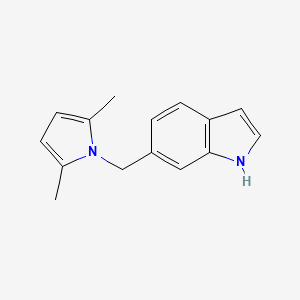
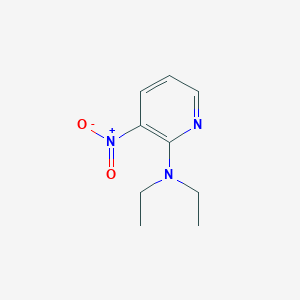
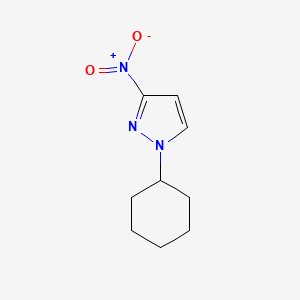
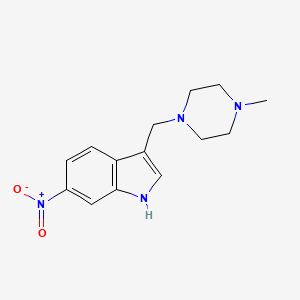
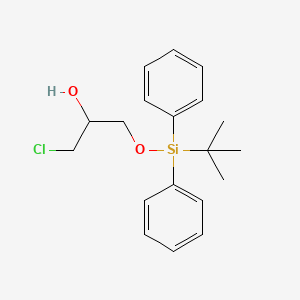
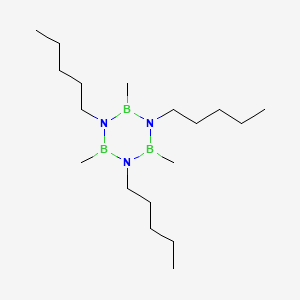
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B8047813.png)
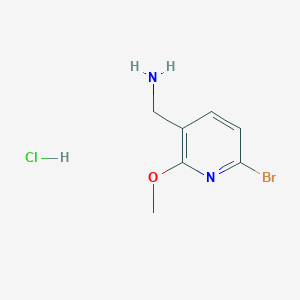
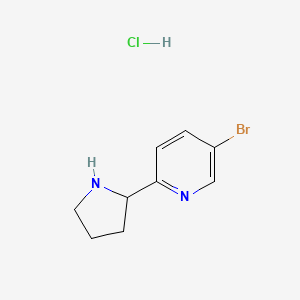
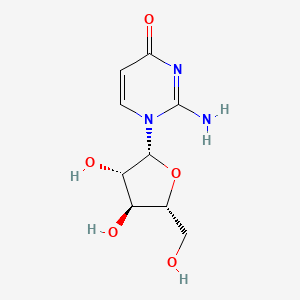
![Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)
